![molecular formula C25H20FN5O3S B2399025 2-((4-(4-氟苄基)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-1-基)硫代)-N-(4-甲氧苯基)乙酰胺 CAS No. 1111038-81-3](/img/structure/B2399025.png)
2-((4-(4-氟苄基)-5-氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-1-基)硫代)-N-(4-甲氧苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s part of a class of compounds that have been designed and synthesized for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of these compounds involves a bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline . This process maintains other essential structural fragments for effective binding with the binding site of PCAF .Molecular Structure Analysis
The molecular structure of these compounds includes a triazoloquinazoline ring system, which is a bioisosteric modification of the triazolophthalazine ring system . This structure allows for effective binding with the binding site of PCAF .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .科学研究应用
- Compound 12d demonstrated the highest potency, with IC50 values of 22.08 μM (HepG2), 27.13 μM (HCT116), and 17.12 μM (MCF-7). It intercalated DNA effectively, comparable to doxorubicin .
- Sixteen triazoloquinazoline derivatives were designed, synthesized, and tested against human cancer cell lines. Some derivatives exhibited cytotoxic activity comparable to doxorubicin .
- Other derivatives (10c, 10d, 10h, 12a, 12b) also showed good DNA-binding affinities, making them interesting templates for future optimization .
- Although not directly related to cancer, the compound L-45 was identified as a potent triazolophthalazine inhibitor of the PCAF bromodomain. Targeting PCAF with small inhibitors is relevant for cancer treatment .
Anticancer Activity
Bioisosterism-Guided Anticancer Approach
DNA Intercalation and Binding Affinity
Targeting PCAF Bromodomain
Synthetic and Biological Importance
作用机制
Target of Action
The primary target of this compound is DNA, specifically the DNA active site . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, a class of compounds known for their DNA intercalation activities .
Mode of Action
The compound interacts with its target, the DNA active site, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the normal structure and function of the DNA. This disruption can inhibit the replication and transcription processes, leading to cell death .
Biochemical Pathways
The compound’s intercalation into DNA can affect various biochemical pathways, primarily those involved in DNA replication and transcription . By disrupting these processes, the compound can exert anti-proliferative effects, particularly against cancer cells .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic parameters .
Result of Action
The compound’s intercalation into DNA results in molecular and cellular effects that can lead to cell death . This makes the compound potentially useful as an anticancer agent. In fact, some derivatives have shown potent anti-proliferative activities against HepG2, HCT-116, and MCF-7 cancer cell lines .
未来方向
属性
IUPAC Name |
2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O3S/c1-34-19-12-10-18(11-13-19)27-22(32)15-35-25-29-28-24-30(14-16-6-8-17(26)9-7-16)23(33)20-4-2-3-5-21(20)31(24)25/h2-13H,14-15H2,1H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZLQVQYMSTGJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methoxyphenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。